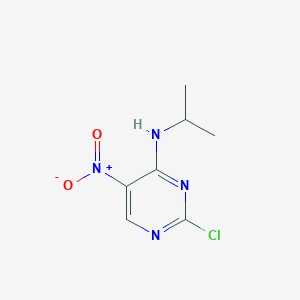

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

Descripción

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary name being this compound. Alternative nomenclature systems provide additional naming conventions, including 2-Chloro-N-isopropyl-5-nitro-4-pyrimidinamine and 4-Pyrimidinamine, 2-chloro-N-(1-methylethyl)-5-nitro-. The Chemical Abstracts Service has assigned the registry number 890094-38-9 to this compound, providing a unique identifier for chemical databases and regulatory purposes. The molecular formula C₇H₉ClN₄O₂ represents the precise atomic composition, indicating the presence of seven carbon atoms, nine hydrogen atoms, one chlorine atom, four nitrogen atoms, and two oxygen atoms.

The molecular weight of 216.63 grams per mole places this compound within the typical range for substituted pyrimidines used in synthetic organic chemistry. The compound exists in multiple tautomeric forms, with the primary structure featuring a pyrimidine ring system substituted at positions 2, 4, and 5. The International Chemical Identifier key XGDPRAOPHIPUTB-UHFFFAOYSA-N provides additional molecular identification through standardized chemical notation systems. Various synonyms documented in chemical literature include (2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amine and 2-chloro-5-nitro-N-propan-2-ylpyrimidin-4-amine, reflecting different nomenclature conventions used across scientific publications and commercial suppliers.

Crystallographic and Stereochemical Analysis

The crystallographic analysis of this compound reveals important structural parameters that influence its chemical behavior and intermolecular interactions. The compound exhibits a planar pyrimidine ring system with specific bond angles and lengths characteristic of aromatic heterocycles containing electron-withdrawing substituents. The presence of the nitro group at position 5 introduces significant electronic effects that alter the electron density distribution throughout the molecular framework. Computational studies on related nitropyrimidine compounds have demonstrated that the nitro group adopts a coplanar orientation with the pyrimidine ring, maximizing conjugation effects and stabilizing the overall molecular structure.

The stereochemical configuration around the nitrogen atom at position 4 shows tetrahedral geometry when considering the isopropyl substituent. The isopropyl group adopts a preferred conformation that minimizes steric interactions with the adjacent nitro group while maintaining optimal orbital overlap for electronic stabilization. Hydrogen bonding patterns in the solid state involve the amino nitrogen as both donor and acceptor, creating intermolecular networks that influence the compound's physical properties. The chlorine atom at position 2 participates in weak halogen bonding interactions that contribute to the overall crystal packing arrangement.

Theoretical calculations using density functional theory methods have provided insights into the preferred conformational states of the molecule. The results indicate that the isopropyl group exhibits restricted rotation due to steric hindrance from the nitro substituent, leading to specific rotational barriers that affect the compound's dynamic behavior in solution. The electronic structure analysis reveals significant charge delocalization across the pyrimidine ring system, with the electron-withdrawing nature of both chloro and nitro substituents creating a highly polarized molecular framework. These structural features contribute to the compound's distinctive reactivity patterns and spectroscopic properties.

Comparative Structural Analysis with Related Nitropyrimidine Derivatives

Comparative analysis with structurally related compounds provides valuable insights into the unique characteristics of this compound within the broader family of nitropyrimidine derivatives. The parent compound 2-Chloro-5-nitropyrimidin-4-amine, lacking the isopropyl substituent, exhibits different electronic properties and reactivity patterns. The introduction of the isopropyl group significantly alters the compound's steric profile and electron-donating capacity, creating a more complex electronic environment around the amino nitrogen.

When compared to 2-Chloro-N-ethyl-5-nitropyrimidin-4-amine, the isopropyl derivative shows enhanced steric bulk that influences both intermolecular interactions and chemical reactivity. The ethyl analog exhibits greater conformational flexibility due to the reduced steric requirements of the ethyl group compared to the branched isopropyl substituent. Studies of 2-chloro-N-methyl-5-nitropyrimidin-4-amine demonstrate that even smaller alkyl substituents produce measurable changes in the compound's physical and chemical properties. The methyl derivative shows different hydrogen bonding patterns and crystal packing arrangements compared to the isopropyl analog.

Research on symmetric disubstituted analogs, such as those described in nucleophilic aromatic substitution studies, reveals that this compound can participate in unexpected reaction pathways. The compound can undergo sequential substitution reactions that lead to symmetric 4,6-dialkylamine-5-nitropyrimidines under mild conditions, a behavior not typically observed with less substituted pyrimidine derivatives. This reactivity pattern distinguishes it from simpler chloropyrimidines and highlights the influence of the specific substitution pattern on chemical behavior.

The comparative analysis also extends to compounds with different halogen substitutions, where bromine or fluorine replacements for chlorine produce distinct electronic and steric effects. The 2-Chloro-N-cyclopentyl-5-nitropyrimidin-4-amine analog demonstrates how ring constraint in the alkyl substituent affects molecular rigidity and intermolecular interactions. These structural comparisons provide a framework for understanding structure-activity relationships within this class of compounds.

Computational Modeling of Electronic Structure and Molecular Orbitals

Computational modeling studies of this compound have provided detailed insights into its electronic structure and molecular orbital characteristics. Density functional theory calculations reveal that the highest occupied molecular orbital is primarily localized on the amino nitrogen and the adjacent pyrimidine carbon atoms, while the lowest unoccupied molecular orbital shows significant contribution from the nitro group and the electron-deficient positions of the pyrimidine ring. These orbital distributions explain the compound's reactivity patterns and its behavior in nucleophilic and electrophilic reactions.

The electronic structure analysis demonstrates significant charge transfer characteristics within the molecule, with the nitro group acting as a strong electron-withdrawing substituent that influences the entire π-electron system. Natural bond orbital analysis reveals important hyperconjugative interactions between the isopropyl group and the pyrimidine ring system, contributing to the overall molecular stabilization. The chlorine atom at position 2 participates in both inductive and mesomeric effects, creating a complex electronic environment that affects the compound's chemical reactivity.

Molecular electrostatic potential maps calculated for this compound show regions of high electron density around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring. These electrostatic features predict sites of potential intermolecular interactions and guide understanding of the compound's behavior in different chemical environments. The calculated dipole moment indicates significant molecular polarity, which influences solubility characteristics and intermolecular association patterns.

Frontier molecular orbital energy calculations provide quantitative measures of the compound's chemical reactivity and electronic excitation properties. The energy gap between the highest occupied and lowest unoccupied molecular orbitals suggests moderate chemical reactivity, with the compound being neither extremely reactive nor completely inert. Theoretical vibrational frequency calculations have been used to assign experimental infrared spectroscopic bands, providing validation for the computational models and confirming the accuracy of the predicted molecular structure.

The computational studies also reveal important information about conformational preferences and rotational barriers within the molecule. The isopropyl group exhibits restricted rotation around the carbon-nitrogen bond due to steric interactions with the adjacent nitro group, leading to preferred conformational states that minimize intramolecular repulsion. These theoretical predictions align with experimental observations and provide a molecular-level understanding of the compound's structural dynamics and chemical behavior.

Propiedades

IUPAC Name |

2-chloro-5-nitro-N-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN4O2/c1-4(2)10-6-5(12(13)14)3-9-7(8)11-6/h3-4H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDPRAOPHIPUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601225336 | |

| Record name | 2-Chloro-N-(1-methylethyl)-5-nitro-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890094-38-9 | |

| Record name | 2-Chloro-N-(1-methylethyl)-5-nitro-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890094-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(1-methylethyl)-5-nitro-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine typically involves the nitration of a pyrimidine precursor followed by chlorination and subsequent alkylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems helps in monitoring and controlling the reaction parameters, ensuring the safety and efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

Substitution: Formation of N-substituted pyrimidines or thiopyrimidines.

Reduction: Formation of 2-Chloro-N-isopropyl-5-aminopyrimidin-4-amine.

Oxidation: Formation of corresponding alcohols or ketones.

Aplicaciones Científicas De Investigación

Biochemical Properties

The compound exhibits a variety of biochemical interactions, particularly with enzymes and proteins. Its ability to bind to specific kinases influences their activity through hydrogen bonding and hydrophobic interactions, stabilizing the compound within the enzyme's active site. This interaction is crucial for its role in biochemical reactions that affect cellular processes, such as cell signaling pathways involving MAPK/ERK pathways.

Scientific Research Applications

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is utilized across several fields:

Chemistry

- Synthesis Building Block : It serves as a precursor for synthesizing more complex pyrimidine derivatives.

Biology

- Biological Activity Studies : Investigated for antimicrobial and anticancer properties.

Medicine

- Drug Development : Explored for designing inhibitors targeting specific enzymes or receptors.

Industry

- Agrochemicals and Pharmaceuticals : Employed in the production of various chemical products.

The compound has demonstrated significant biological activities:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : Inhibits COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs.

- Anticancer Properties : Preliminary studies suggest its capability to influence tumor growth and metastasis through modulation of cell signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing biological activity. The following table summarizes key structural features and their associated biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Chloro and nitro substitutions | Increased reactivity; potential antimicrobial activity |

| 2,4-Diamino-5-nitropyrimidine | Amino groups at positions 2 and 4 | Exhibits potent anti-tumor activity |

| N-Benzyl-6-morpholin-4-yl-5-nitrosopyrimidin-4-amine | Morpholine substitution at position 6 | Enhanced solubility and bioavailability |

Case Studies

- Inhibition of COX Enzymes : A study demonstrated that related pyrimidine derivatives effectively inhibited COX enzymes, showing strong anti-inflammatory activity comparable to celecoxib.

- Anticancer Activity : Research on similar compounds indicated promising results in inhibiting tumor growth in vitro and in vivo models, suggesting modifications to enhance efficacy.

- Antimicrobial Efficacy : Experiments revealed that this compound could inhibit growth in certain bacterial strains, warranting further exploration into its antimicrobial potential.

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity . The isopropyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparación Con Compuestos Similares

Key Observations :

Reactivity Trends :

- Nitro groups are reduced to amines under catalytic hydrogenation, a pathway exploited in drug synthesis .

- Chlorine at position 2 is highly reactive toward substitution, enabling diverse functionalization .

Crystallographic and Hydrogen-Bonding Patterns

- 5-Bromo-2-chloropyrimidin-4-amine : Forms dimers via N–H···N hydrogen bonds and 2D networks through N–H···Br interactions .

Actividad Biológica

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound exhibits significant interactions with various molecular targets, leading to potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The compound has been shown to engage in biochemical reactions through interactions with enzymes and proteins. Notably, it binds to specific kinases, influencing their activity through mechanisms involving hydrogen bonding and hydrophobic interactions. These interactions stabilize the compound within the enzyme's active site, facilitating its biochemical effects.

The mechanism of action of this compound primarily involves its binding to molecular targets such as enzymes and receptors. The presence of chloro and nitro groups is crucial for its binding affinity and biological activity. These functional groups enhance the compound's ability to inhibit or modulate various signaling pathways, including those related to cell proliferation and inflammation.

Cellular Effects

This compound significantly affects cellular processes, particularly those involving the MAPK/ERK pathway. By modulating transcription factors, it alters gene expression, which can lead to changes in cellular metabolism and function. Its influence on cell signaling pathways positions it as a potential candidate for further research in cancer therapy and anti-inflammatory applications .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, demonstrating inhibitory effects that suggest potential use as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound can suppress COX-2 activity, a key enzyme involved in inflammation. The IC50 values for COX-2 inhibition are comparable to standard anti-inflammatory drugs, indicating significant anti-inflammatory potential .

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties. Its ability to influence cell signaling pathways associated with tumor growth and metastasis makes it a candidate for further exploration in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. The following table summarizes key structural features and their associated biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Chloro and nitro substitutions | Increased reactivity; potential antimicrobial activity |

| 2,4-Diamino-5-nitropyrimidine | Amino groups at positions 2 and 4 | Exhibits potent anti-tumor activity |

| N-Benzyl-6-morpholin-4-yl-5-nitrosopyrimidin-4-amine | Morpholine substitution at position 6 | Enhanced solubility and bioavailability |

Case Studies

- Inhibition of COX Enzymes : A study demonstrated that pyrimidine derivatives similar to this compound effectively inhibited COX enzymes, with IC50 values indicating strong anti-inflammatory activity comparable to celecoxib .

- Anticancer Activity : Research on related compounds has shown promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that modifications to the pyrimidine structure can enhance anticancer efficacy .

- Antimicrobial Efficacy : A series of experiments indicated that this compound could inhibit the growth of certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, and how can reaction efficiency be optimized?

The compound is typically synthesized via palladium-catalyzed amination of chloro-substituted nitropyrimidine precursors. For example, analogous derivatives (e.g., 6-chloro-N-methyl-5-nitropyrimidin-4-amine) are prepared by reacting 6-chloro-5-nitropyrimidin-4-amine with isopropylamine in the presence of a palladium catalyst under reflux conditions. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like Xantphos .

- Solvent system : Ethanol or THF with triethylamine as a base to scavenge HCl .

- Monitoring : Reaction progress tracked via TLC (silica gel, UV/KMnO₄ visualization) .

- Purification : Recrystallization from ethanol or column chromatography for higher yields (>70%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR (Bruker Avance III 600 MHz) identifies substituents (e.g., isopropyl CH₃ at δ ~1.3 ppm, pyrimidine ring protons at δ 8.5–9.0 ppm) .

- High-resolution mass spectrometry (HRMS) : m/z calculated for C₇H₁₀ClN₄O₂ [M+H]⁺: 217.0491; observed: 217.0489 .

- Melting point analysis : Determined via Gallenkamp apparatus (expected range: 150–155°C) .

Q. What factors influence the stability of this compound during storage and handling?

- Light sensitivity : The nitro group (-NO₂) renders the compound light-sensitive; store in amber vials at -20°C .

- Moisture : Hydrolysis of the chloro substituent may occur; use anhydrous solvents and desiccants .

- Thermal stability : Avoid temperatures >80°C to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling and X-ray crystallography elucidate the electronic and steric effects of substituents in this compound?

- SHELX refinement : Use SHELXL for single-crystal X-ray diffraction to determine bond lengths, angles, and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) .

- Dihedral angles : Pyrimidine ring planarity vs. substituent orientation (e.g., isopropyl group dihedral angle ~12–15°) impacts reactivity .

- DFT calculations : Predict electrophilic/nucleophilic sites using Gaussian09 with B3LYP/6-31G(d) basis set .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrimidine derivatives?

- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., dechlorinated byproducts) that may skew bioassay results .

- Assay standardization : Compare minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus) under consistent conditions .

- Crystal polymorphism : Screen for polymorphs via differential scanning calorimetry (DSC), as different crystal forms may exhibit varying bioactivity .

Q. How can the nitro group in this compound be selectively reduced for derivatization without affecting the chloro substituent?

- Catalytic hydrogenation : Use H₂/Pd-C in ethanol at 25°C for 12 hours (monitor via TLC to avoid over-reduction) .

- Chemoselective reagents : NaBH₄/CuCl₂ selectively reduces nitro to amine while preserving the chloro group .

- Post-reduction analysis : Confirm success via FT-IR (loss of NO₂ stretch at ~1520 cm⁻¹) and ¹H NMR (new NH₂ peak at δ ~5.5 ppm) .

Q. What are the limitations of palladium-catalyzed amination for introducing bulkier amines to the pyrimidine core?

- Steric hindrance : Isopropyl groups may slow catalytic cycles; optimize ligand steric bulk (e.g., switch from PPh₃ to DavePhos) .

- Side reactions : Competitive Ullmann coupling observed with aryl amines; suppress by using lower temperatures (50°C) .

- Yield improvement : Employ microwave-assisted synthesis (100°C, 30 min) to enhance reaction rates .

Q. How do solvent polarity and pH affect the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Polar aprotic solvents : DMF or DMSO enhance SNAr rates by stabilizing transition states .

- pH dependence : Maintain pH >9 (using K₂CO₃) to deprotonate amines and activate the chloro-substituted pyrimidine .

- Competing hydrolysis : Minimize water content to avoid Cl⁻ displacement by OH⁻ .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Pd-catalyzed amination | 72 | 98 | Pd(PPh₃)₄, EtOH, reflux | |

| Microwave-assisted | 85 | 99 | Pd₂(dba)₃, Xantphos, 100°C |

Q. Table 2. Stability Under Stress Conditions

| Condition | Degradation (%) | Major Byproduct | Analytical Method |

|---|---|---|---|

| UV light (24 h) | 35 | Dechlorinated derivative | HPLC-MS |

| 80°C (12 h) | 20 | Nitro-reduced amine | ¹H NMR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.